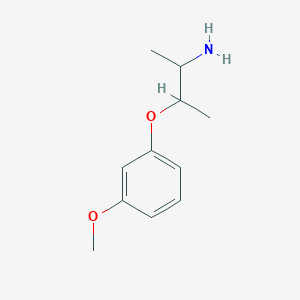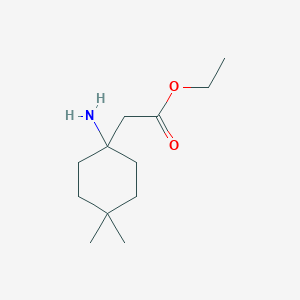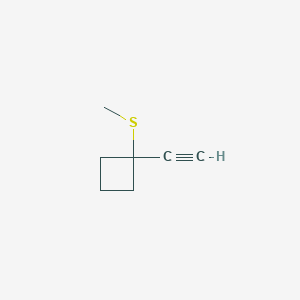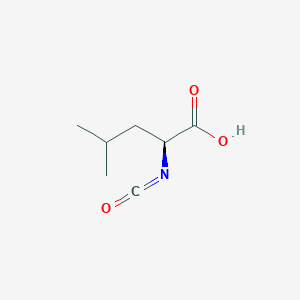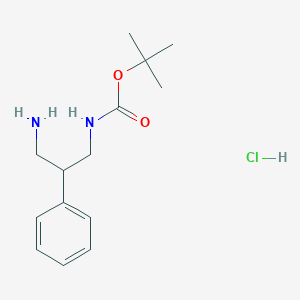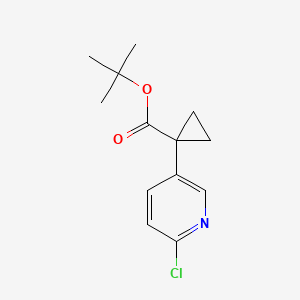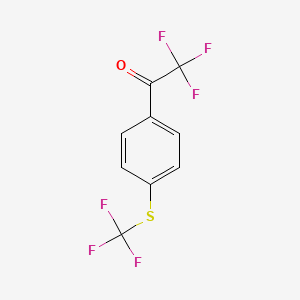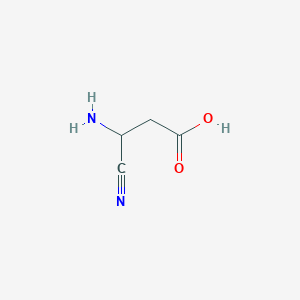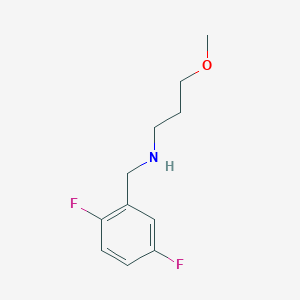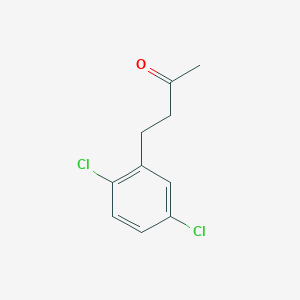![molecular formula C18H20O4 B13517680 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal](/img/structure/B13517680.png)
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is an organic compound with the molecular formula C18H20O4 It is a benzyl ether derivative with two methoxy groups and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and benzyl bromide.
Formation of Benzyl Ether: The benzylation of 3,5-dimethoxybenzaldehyde is carried out using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reduction: The resulting benzyl ether is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products
Oxidation: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid.
Reduction: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol.
Substitution: Various substituted benzyl ethers depending on the nucleophile used.
Scientific Research Applications
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzyl ether and methoxy groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Benzyloxypropionaldehyde: Similar structure but lacks the methoxy groups.
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid: Oxidized form of the compound.
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol: Reduced form of the compound.
Uniqueness
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is unique due to the presence of both benzyl ether and methoxy groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H20O4 |
|---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
3-(3,5-dimethoxy-4-phenylmethoxyphenyl)propanal |
InChI |
InChI=1S/C18H20O4/c1-20-16-11-15(9-6-10-19)12-17(21-2)18(16)22-13-14-7-4-3-5-8-14/h3-5,7-8,10-12H,6,9,13H2,1-2H3 |
InChI Key |
MKHBOTWBYVTPIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13517598.png)
